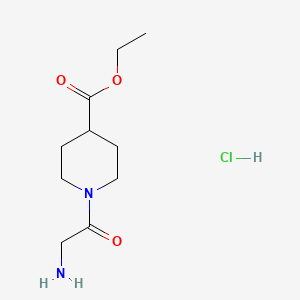

1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride

説明

1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O3 and its molecular weight is 250.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride, known by its CAS number 345954-49-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H18N2O3·HCl

- Appearance : White or off-white solid

- Solubility : Soluble in water and organic solvents at room temperature .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Inhibition of COX Enzymes : The compound has shown promising results in inhibiting COX-2 activity, which is associated with inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action : The mechanism involves the suppression of prostaglandin E2 (PGE2) production by inhibiting COX enzymes. This action reduces inflammation and pain associated with various conditions .

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through its interaction with cellular pathways involved in tumor growth.

- Cytotoxicity Studies : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For instance, it demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperidine ring can enhance biological activity, suggesting avenues for developing more potent anticancer agents .

Study 1: Anti-inflammatory Effects

A study conducted on various piperidine derivatives, including the target compound, assessed their effects on carrageenan-induced paw edema in rats. The results indicated significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory drug. The effective dose (ED50) was determined to be approximately 9.17 μM for indomethacin, with similar efficacy observed for select derivatives .

Study 2: Anticancer Activity

In a comparative study of cytotoxic effects on cancer cell lines, this compound showed an IC50 value lower than that of bleomycin, indicating a potential for development as an anticancer therapeutic agent .

Research Findings Summary Table

科学的研究の応用

Medicinal Chemistry

The compound is recognized for its role as a building block in the synthesis of piperidine derivatives, which are crucial in drug development. Piperidine derivatives have been extensively studied for their therapeutic properties, including:

- Cognitive Enhancement : Compounds derived from piperidine structures, including those similar to 1-(2-amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride, have shown promise in enhancing cognitive functions. For example, they have been linked to the synthesis of donepezil, a drug used for treating Alzheimer's disease .

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine . The structural features of this compound may contribute to similar pharmacological profiles.

Drug Delivery Systems

The compound's ability to cross the blood-brain barrier (BBB) makes it an interesting candidate for use in drug delivery systems aimed at central nervous system (CNS) disorders. Its ester form can enhance the permeability of certain drugs across the BBB, thus improving their therapeutic efficacy. Notably:

- Prodrug Strategies : The incorporation of 1-(2-amino-acetyl)-piperidine-4-carboxylic acid ethyl ester into prodrug formulations has been explored to facilitate the delivery of active pharmaceutical ingredients to the brain. Studies have demonstrated that such prodrugs can significantly increase brain concentrations while reducing peripheral exposure .

Neuropharmacology

The neuropharmacological applications of this compound are particularly relevant in the context of developing treatments for neurological disorders. Its structural similarity to known neuroactive compounds suggests potential uses in:

- CNS Disorders : The compound may play a role in developing therapies for conditions such as depression and anxiety disorders by influencing neurotransmitter activity . The ability to modify its structure could lead to new derivatives with enhanced activity or reduced side effects.

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of piperidine derivatives, including those related to this compound:

化学反応の分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reaction with HCl (1–10% concentration) at 60–90°C yields 1-(2-amino-acetyl)-piperidine-4-carboxylic acid hydrochloride. This method avoids expensive catalysts like HOBt or Grignard reagents, making it industrially scalable . -

Basic Saponification :

NaOH (1–4 equivalents) in aqueous ethanol converts the ester to the sodium carboxylate derivative. For example, similar piperidine esters show >80% conversion under reflux conditions .

Table 1: Comparative Hydrolysis Conditions

| Condition | Reagent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 5% HCl in H₂O | 80°C | 85–92% | |

| Basic (NaOH) | 2M NaOH in EtOH | Reflux | 78–85% |

Reduction Reactions

The ethyl ester can be reduced to a primary alcohol using LiAlH₄. For example:

-

LiAlH₄ (1.2 equivalents) in THF at 0°C reduces the ester to 1-(2-amino-acetyl)-piperidine-4-methanol with 70% yield . This reaction requires anhydrous conditions to prevent side reactions .

Amide Functionalization

The 2-amino-acetyl group participates in nucleophilic substitution or condensation:

-

Reductive Amination :

Reacts with aldehydes (e.g., chloroacetaldehyde) in methanol/acetic acid (10:1) using NaCNBH₃ as a reducing agent. This yields N-alkylated derivatives at 0–25°C with 65–74% efficiency . -

Acylation :

Acetic anhydride in pyridine acetylates the primary amine, forming a tertiary amide. This reaction proceeds quantitatively at room temperature.

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or deprotection:

-

BOC Deprotection :

Treating the hydrochloride with TFA removes the BOC group (if present), regenerating the free amine. This step is critical for further functionalization . -

N-Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in DCM using DIEA as a base. For example, ethyl 1-(2-amino-acetyl)-4-piperidinecarboxylate derivatives show >90% alkylation efficiency at −50°C .

Salt Metathesis

The hydrochloride salt can exchange anions with stronger acids:

-

Treatment with H₂SO₄ (0.5–10%) or ion-exchange resins converts it to sulfate or phosphate salts, altering solubility for pharmaceutical formulations .

Stability and Degradation

特性

IUPAC Name |

ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.ClH/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11;/h8H,2-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXYZSDMNGNVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661324 | |

| Record name | Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345954-49-6 | |

| Record name | Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。